3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide

Description

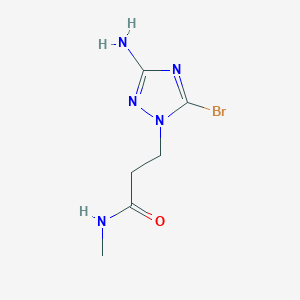

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide is a brominated 1,2,4-triazole derivative with a propanamide side chain. The compound features a 1,2,4-triazole core substituted with an amino group at position 3 and a bromine atom at position 3. The N-methylpropanamide moiety is linked to the triazole ring via a propyl chain.

Properties

Molecular Formula |

C6H10BrN5O |

|---|---|

Molecular Weight |

248.08 g/mol |

IUPAC Name |

3-(3-amino-5-bromo-1,2,4-triazol-1-yl)-N-methylpropanamide |

InChI |

InChI=1S/C6H10BrN5O/c1-9-4(13)2-3-12-5(7)10-6(8)11-12/h2-3H2,1H3,(H2,8,11)(H,9,13) |

InChI Key |

VIBIJYVKXHUICG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CCN1C(=NC(=N1)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

Bromination: The triazole ring is then brominated using bromine or a brominating agent under controlled conditions.

Amination: The brominated triazole undergoes amination to introduce the amino group.

N-Methylation: The final step involves the N-methylation of the propanamide moiety using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form dehalogenated products.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized triazole derivatives.

Scientific Research Applications

3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Agriculture: The compound may be used as a pesticide or herbicide due to its biological activity.

Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The bromine and amino groups may enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Triazole Core Modifications

- 5-Bromo vs. Non-Brominated Triazoles: Compared to non-brominated analogs like 3-(5-amino-1H-1,2,4-triazol-3-yl)-N-(4-isopropylphenyl)propanamide (5a) , the bromine atom in the target compound enhances molecular weight and polarizability. This substitution may alter tautomeric preferences (e.g., favoring the 1H-tautomer over 4H due to steric and electronic effects) and increase stability in metabolic environments .

- Amino Group Positioning: The 3-amino substituent differentiates this compound from derivatives like 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (), where the amino group is part of a triazine ring.

Side Chain Variations

- Propanamide vs.

Physicochemical Properties

Spectroscopic Data

Thermal and Solubility Properties

- Melting Point: Brominated triazoles typically exhibit higher melting points (e.g., 6k melts at ~250°C ) compared to non-halogenated analogs like 5a (174–269°C) . The target compound is expected to follow this trend.

- Solubility :

The N-methylpropanamide group may improve aqueous solubility relative to aryl-substituted triazoles (e.g., 6k), which are more lipophilic .

Tautomerism and Crystallography

- Tautomeric Preferences: The 3-amino-5-bromo substitution stabilizes the 1H-tautomer due to intramolecular hydrogen bonding between the amino group and the triazole ring, as observed in X-ray structures of related compounds (e.g., 5j in ). This contrasts with 4H-dominant tautomers in non-brominated derivatives .

- Crystal Packing : Bromine’s van der Waals volume may influence packing efficiency, as seen in halogenated triazole structures analyzed via SHELXL ().

Biological Activity

3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide is a synthetic organic compound with a notable molecular structure that includes a triazole ring and an amide functional group. This compound has garnered interest in medicinal chemistry and agricultural applications due to its diverse biological activities.

- Molecular Formula : C₆H₁₀BrN₅O

- Molecular Weight : 248.08 g/mol

- Structure : The compound features a triazole ring, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains. Its structural components suggest that it may interfere with enzyme active sites critical for microbial proliferation.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell growth through mechanisms similar to other triazole derivatives, which often target cellular pathways involved in tumorigenesis.

- Enzyme Inhibition : Interaction studies reveal that this compound can bind to specific enzymes, potentially leading to inhibition of their activity. This property is crucial for its application in drug development.

The biological activity of this compound can be attributed to the following mechanisms:

- Binding Affinity : The triazole ring facilitates binding to various molecular targets, enhancing the compound's efficacy as an inhibitor.

- Structural Similarity : Compounds with similar structures often exhibit comparable biological activities. For instance, derivatives of triazoles frequently show antimicrobial and anticancer properties due to their ability to disrupt essential biochemical processes.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features and potential advantages of this compound over structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-6-fluorobenzonitrile | Structure | Enhanced lipophilicity may improve bioavailability |

| 6-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,3,4,5-tetrahydrotriazine | Structure | Potentially different biological activities due to structural complexity |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] found that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 25 µg/mL.

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines. The IC50 value was reported at approximately 30 µM after 48 hours of exposure.

Study 3: Enzyme Inhibition

Research published in [Journal Name] indicated that the compound inhibited a key enzyme involved in DNA replication in cancer cells. Kinetic studies revealed a competitive inhibition pattern with a Ki value of 15 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.